molecular formula C7H9ClN2 B568997 2-(3-Chloropyridin-4-yl)ethanamine CAS No. 910410-77-4

2-(3-Chloropyridin-4-yl)ethanamine

Cat. No.: B568997
CAS No.: 910410-77-4
M. Wt: 156.613
InChI Key: RCTCZXGBCBNUMN-UHFFFAOYSA-N
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Description

2-(3-Chloropyridin-4-yl)ethanamine is a pyridine derivative featuring a chlorine atom at position 3 and an ethanamine (-CH₂CH₂NH₂) group at position 4 of the aromatic ring. Its molecular formula is C₇H₉ClN₂, with a molecular weight of 156.61 g/mol.

Properties

IUPAC Name

2-(3-chloropyridin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c8-7-5-10-4-2-6(7)1-3-9/h2,4-5H,1,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTCZXGBCBNUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropyridin-4-yl)ethanamine can be achieved through several methods. One common approach involves the reaction of 3-chloropyridine with ethylene diamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to reflux, and the product is isolated through distillation and purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The process may also involve the use of advanced purification techniques such as chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropyridin-4-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chloropyridin-4-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloropyridin-4-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between 2-(3-Chloropyridin-4-yl)ethanamine and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound C₇H₉ClN₂ Cl (position 3), ethanamine (position 4) 156.61 Potential medicinal/agrochemical use
25C-NBOMe C₁₉H₂₃ClNO₃ Cl (phenyl), 2,5-dimethoxy, N-benzyl 340.85 Potent 5-HT2A agonist; high toxicity
(4-Chloropyridin-2-yl)methanamine C₆H₇ClN₂ Cl (position 4), methanamine (position 2) 142.59 Intermediate in drug synthesis
1-(2-Chloropyridin-4-yl)ethanamine C₇H₉ClN₂ Cl (position 2), ethanamine (position 4) 156.61 Structural isomer; unstudied activity
2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine C₁₀H₁₄ClNO₂ Cl (phenyl), 2,5-dimethoxy 215.68 Psychedelic precursor; regulated

Key Observations

Heterocyclic vs.

Substituent Positioning : The chlorine at position 3 on the pyridine ring may sterically hinder interactions compared to position 2 or 4 isomers (e.g., 1-(2-Chloropyridin-4-yl)ethanamine), impacting target selectivity .

Biological Activity

2-(3-Chloropyridin-4-yl)ethanamine, a compound featuring a chlorinated pyridine ring, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8_8H9_9ClN
  • Molecular Weight : 170.62 g/mol
  • IUPAC Name : this compound

This compound is characterized by a chlorinated pyridine moiety, which is known to influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes within the body. The presence of the chlorine atom enhances its binding affinity, potentially leading to modulation of neurotransmitter systems.

  • Neurotransmitter Regulation : The compound may act as a ligand for neurotransmitter receptors, influencing synaptic transmission and plasticity.
  • Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Pharmacological Applications

Research indicates that this compound may exhibit various pharmacological properties:

  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, although detailed mechanisms and efficacy are still under investigation.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity, indicating that this compound may possess similar properties.

Case Studies and Research Findings

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Neurotransmitter ModulationEnhanced neurotransmitter release
Antitumor ActivitySignificant cytotoxicity in cancer cells
Antimicrobial ActivityEffective against gram-positive bacteria

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